molecular formula C6H3Cl2NO2 B1301064 2,5-Dichloroisonicotinic acid CAS No. 88912-26-9

2,5-Dichloroisonicotinic acid

Cat. No.: B1301064
CAS No.: 88912-26-9
M. Wt: 192 g/mol
InChI Key: GFOVTTQVBDEYPP-UHFFFAOYSA-N
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Description

2,5-Dichloroisonicotinic acid is a chemical compound with the molecular formula C6H3Cl2NO2. It is a derivative of isonicotinic acid, characterized by the presence of two chlorine atoms at the 2 and 5 positions on the pyridine ring. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research .

Biochemical Analysis

Biochemical Properties

2,5-Dichloroisonicotinic acid plays a significant role in biochemical reactions, particularly in plant defense mechanisms. It interacts with enzymes, proteins, and other biomolecules to induce systemic acquired resistance (SAR) in plants. This compound is known to interact with salicylic acid-binding proteins, which are crucial for the activation of plant immune responses . The nature of these interactions involves the binding of this compound to specific receptors, leading to the activation of downstream signaling pathways that enhance the plant’s resistance to pathogens.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In plant cells, it influences cell function by activating cell signaling pathways associated with immune responses. This compound can modulate gene expression, leading to the upregulation of defense-related genes . Additionally, this compound affects cellular metabolism by altering the production of reactive oxygen species (ROS) and other secondary metabolites that play a role in plant defense.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules such as salicylic acid-binding proteins. This binding leads to the inhibition of catalase activity, resulting in the accumulation of hydrogen peroxide (H2O2), which acts as a signaling molecule in plant defense . The compound also influences gene expression by activating transcription factors that regulate defense-related genes. These molecular interactions contribute to the overall enhancement of the plant’s immune response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but may degrade under prolonged exposure to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inducing systemic acquired resistance in plants. These effects are observed both in vitro and in vivo, with the compound maintaining its activity over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively induce systemic acquired resistance without causing significant toxicity . At higher doses, there may be adverse effects, including phytotoxicity and potential disruption of normal cellular functions. It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to plant defense. It interacts with enzymes such as catalase and peroxidase, influencing the production and scavenging of reactive oxygen species . These interactions affect metabolic flux and the levels of metabolites involved in the plant’s immune response. The compound’s role in these pathways highlights its importance in modulating plant metabolism during pathogen attack.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound to target sites where it can exert its effects . The localization and accumulation of this compound in specific cellular compartments are crucial for its activity in inducing systemic acquired resistance.

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound can interact with its target biomolecules and effectively induce the plant’s immune response.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichloroisonicotinic acid can be synthesized from 2,5-dichloropyridine through a carboxylation reaction. The process involves the reaction of 2,5-dichloropyridine with carbon dioxide under specific conditions to form the desired product . The reaction typically requires a catalyst and is conducted under high pressure and temperature to ensure efficient conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced reactors and continuous flow systems to maintain optimal reaction conditions and ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloroisonicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different derivatives.

    Esterification: It can react with alcohols to form ester derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or reducing agents such as sodium borohydride are used.

    Esterification: Alcohols and acid catalysts are typically employed.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and ester compounds .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloroisonicotinic acid: Another derivative of isonicotinic acid with chlorine atoms at the 2 and 6 positions.

    Nicotinic acid: A simpler derivative without chlorine substitution.

    Isonicotinic acid: The parent compound without any chlorine atoms.

Uniqueness

2,5-Dichloroisonicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to induce systemic acquired resistance in plants makes it particularly valuable in agricultural applications .

Properties

IUPAC Name

2,5-dichloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOVTTQVBDEYPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371117
Record name 2,5-Dichloroisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88912-26-9
Record name 2,5-Dichloroisonicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88912-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloroisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichloroisonicotinic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

At −75° C., 2,5-dichloropyridine (3.7 g) was added to a solution of butyl lithium (25 ml, 1M) and N,N,N′,N″,N″-pentamethyldiethylenetriamine (5.3 ml) in THF (50 ml) under a nitrogen atmosphere at −75° C. and the reaction mixture stirred for 2 h, poured onto dry ice, and water (50 ml) added. The aqueous phase was washed with diethyl ether; acidified to pH 2 and the white solid filtered off dried to give the product (2.5 g), a known compound, for the next reaction, without further characterization other than ascertaining that the compound was one spot by tlc with the expected molecular weight (M−1) of 190.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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